5-chloro-3-hydrazinyl-7-methylindol-2-one
Beschreibung
The compound identified as “5-chloro-3-hydrazinyl-7-methylindol-2-one” is a chemical entity with unique properties and potential applications in various scientific fields. This compound is of interest due to its specific molecular structure and the reactions it can undergo, making it valuable for research and industrial purposes.
Eigenschaften
IUPAC Name |
5-chloro-3-hydrazinyl-7-methylindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c1-4-2-5(10)3-6-7(4)12-9(14)8(6)13-11/h2-3H,11H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGBRRYDKCXTLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C(C(=O)N=C12)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C(C(=O)N=C12)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-3-hydrazinyl-7-methylindol-2-one involves specific reaction conditions and reagents. The preparation methods can vary, but typically include steps such as carbonization and acidification. Common methods include one-step and two-step processes, hydrothermal methods, and template methods. These methods are chosen based on the desired characteristics of the final product, such as purity and yield .
Industrial Production Methods: In an industrial setting, the production of 5-chloro-3-hydrazinyl-7-methylindol-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques are common to achieve the desired quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 5-chloro-3-hydrazinyl-7-methylindol-2-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired transformation.
Common Reagents and Conditions: Common reagents used in the reactions of 5-chloro-3-hydrazinyl-7-methylindol-2-one include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product formation .
Major Products Formed: The major products formed from the reactions of 5-chloro-3-hydrazinyl-7-methylindol-2-one depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
5-chloro-3-hydrazinyl-7-methylindol-2-one has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used to study cellular processes and molecular interactions. In medicine, 5-chloro-3-hydrazinyl-7-methylindol-2-one could be investigated for its potential therapeutic effects and mechanisms of action. Additionally, in industry, this compound may be utilized in the production of advanced materials and chemicals .
Wirkmechanismus
The mechanism of action of 5-chloro-3-hydrazinyl-7-methylindol-2-one involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 5-chloro-3-hydrazinyl-7-methylindol-2-one include those with comparable molecular structures and functional groups. Examples of such compounds are CID 2632, CID 6540461, CID 5362065, and CID 5479530. These compounds share structural similarities but may differ in their specific properties and applications .
Uniqueness: What sets 5-chloro-3-hydrazinyl-7-methylindol-2-one apart from its similar compounds is its unique combination of reactivity and stability, making it particularly useful for certain applications. Its specific molecular structure allows it to participate in a wide range of reactions, providing versatility in its use across different fields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
